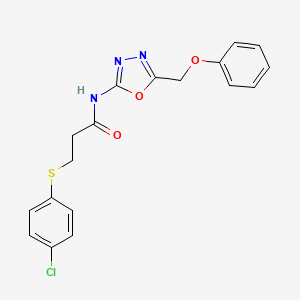

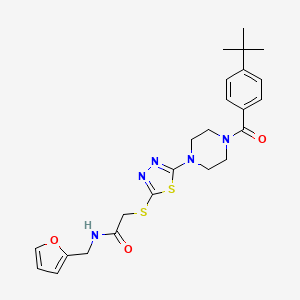

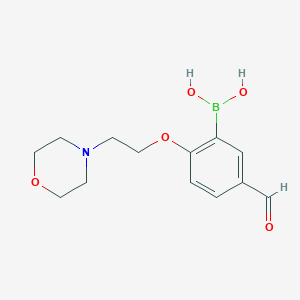

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl thiophene-2-carboxylate” is a complex organic compound. It contains a dihydroquinoline group, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements), and a thiophene group, another type of heterocyclic compound that contains a sulfur atom .

Physical And Chemical Properties Analysis

Specific physical and chemical properties for this compound are not available in the sources I found .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Several studies focus on the synthesis of novel compounds with potential antimicrobial properties. For instance, Marvadi et al. (2020) synthesized novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, evaluated for antitubercular activity against Mycobacterium tuberculosis. These compounds, derived through a series of synthetic steps, showed promising activity with minimal cytotoxicity, indicating their potential as antitubercular agents (Marvadi et al., 2020). Similarly, Patel and Patel (2010) discussed the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones, which demonstrated significant antifungal and antibacterial activities, highlighting the broad potential of these molecules in combating microbial infections (Patel & Patel, 2010).

Fluorescent Properties

Compounds derived from 2,2,4-Trimethyl-1,2-dihydroquinoline, such as those studied by Smeyanov et al. (2017), exhibit interesting fluorescent properties. The synthesis of mesomeric betaines constructed of quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers demonstrated cross-conjugated systems with significant fluorescence, suggesting their utility in optical materials and molecular probes (Smeyanov et al., 2017).

Reaction Mechanisms and Materials Science

Shmyreva et al. (1988) explored the reaction of dichlorocarbene with 2,2,4-trimethyl-1,2-dihydroquinolines, shedding light on the formylation and cycloaddition processes that yield complex cyclopropane derivatives. This research provides insights into the chemical reactivity and potential synthetic applications of these compounds (Shmyreva et al., 1988). Additionally, Tapparo et al. (2011) investigated the discolored flints phenomenon, revealing that molecules derived from 2,2,4-trimethyl-1,2-dihydroquinoline were responsible for the blue discoloration of prehistoric lithic artifacts. This study not only solved a mystery in cultural heritage conservation but also highlighted the unexpected interactions between synthetic materials and the environment (Tapparo et al., 2011).

Wirkmechanismus

Zukünftige Richtungen

The future directions for this compound would depend on its potential applications. If it has pharmaceutical applications, future research could involve studying its pharmacokinetics and pharmacodynamics, potential side effects, and efficacy in treating various conditions. If it has industrial applications, future research could involve optimizing its synthesis and studying its stability and reactivity under various conditions .

Eigenschaften

IUPAC Name |

(2,2,4-trimethyl-1H-quinolin-6-yl) thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2S/c1-11-10-17(2,3)18-14-7-6-12(9-13(11)14)20-16(19)15-5-4-8-21-15/h4-10,18H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZPIEFRIXWLQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC=CS3)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl thiophene-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2800614.png)

![3-[[1-(Oxolane-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2800617.png)

![N-[(3,4-dichlorobenzoyl)oxy]-N-[(E)-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethylidene]amine](/img/structure/B2800619.png)

![9-cyclohexyl-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2800629.png)